molecular formula C23H17ClFNO3S B2414200 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 902298-92-4

1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one

Cat. No.: B2414200
CAS No.: 902298-92-4
M. Wt: 441.9
InChI Key: PPMNPGGFEZIDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a 4-chlorobenzyl group, a fluorine atom at the 6th position, and a tosyl group at the 3rd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Tosylation: The tosyl group can be introduced by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group or the tosyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-6-fluoroquinolin-4(1H)-one: Lacks the tosyl group, which may affect its reactivity and biological activity.

    1-(4-chlorobenzyl)-3-tosylquinolin-4(1H)-one: Lacks the fluorine atom, which may influence its chemical properties and interactions.

    6-fluoro-3-tosylquinolin-4(1H)-one: Lacks the 4-chlorobenzyl group, which may alter its overall activity.

Uniqueness

1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of the 4-chlorobenzyl, fluorine, and tosyl groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO3S/c1-15-2-9-19(10-3-15)30(28,29)22-14-26(13-16-4-6-17(24)7-5-16)21-11-8-18(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMNPGGFEZIDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.